molecular formula C6H9N5OS B6292285 1-Methyl-5-thioureido-1H-imidazole-4-carboxamide CAS No. 131490-67-0

1-Methyl-5-thioureido-1H-imidazole-4-carboxamide

Cat. No.: B6292285
CAS No.: 131490-67-0
M. Wt: 199.24 g/mol
InChI Key: QTKYYXIZORIEEI-UHFFFAOYSA-N
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Description

1-Methyl-5-thioureido-1H-imidazole-4-carboxamide is a heterocyclic compound with the molecular formula C6H9N5OS and a molecular weight of 199.23 g/mol This compound is characterized by the presence of an imidazole ring substituted with a thioureido group and a carboxamide group

Preparation Methods

The synthesis of 1-Methyl-5-thioureido-1H-imidazole-4-carboxamide involves several steps, typically starting with the formation of the imidazole ring. One common method involves the cyclization of amido-nitriles under mild reaction conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-Methyl-5-thioureido-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-5-thioureido-1H-imidazole-4-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Methyl-5-thioureido-1H-imidazole-4-carboxamide can be compared with other similar compounds, such as:

    1-Methyl-1H-imidazole-4-carboxamide: Lacks the thioureido group, which may result in different chemical and biological properties.

    5-Thioureido-1H-imidazole-4-carboxamide: Lacks the methyl group, which can affect its reactivity and interactions.

    1-Methyl-5-thioureido-1H-imidazole: Lacks the carboxamide group, which may influence its solubility and stability. The presence of the thioureido and carboxamide groups in this compound makes it unique and potentially more versatile in its applications.

Conclusion

This compound is a compound of significant interest due to its unique chemical structure and potential applications in various fields of scientific research

Properties

IUPAC Name

5-(carbamothioylamino)-1-methylimidazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5OS/c1-11-2-9-3(4(7)12)5(11)10-6(8)13/h2H,1H3,(H2,7,12)(H3,8,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKYYXIZORIEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1NC(=S)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5-(N'-benzoylthiocarbamoyl)amino-1-methyl-1H-imidazole-4-carboxamide (12.1 g, 40 mM) was added to a mixture of acetone and methanol (1:1) (200 ml). Potassium carbonate 2.8 g, 20 mM) dissolved in water (12 ml) was added. The reaction mixture was refluxed under N2 for 6 hours whereafter acetic acid (2.9 g, 48 mM) was added. After stirring in an ice bath the product was filtered off, washed and dried. Hereby was isolated 7.7 g (96%) of the title compound as a white powder, mp. 270°-274° C. (dec.) (the conversion begins at about 220° C.).
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200 mL
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2.8 g
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12 mL
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2.9 g
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Yield
96%

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